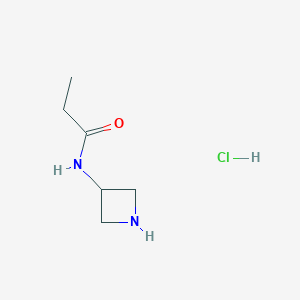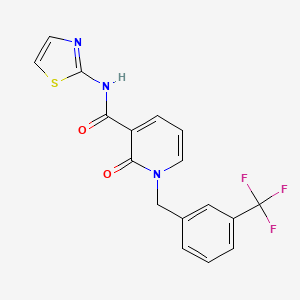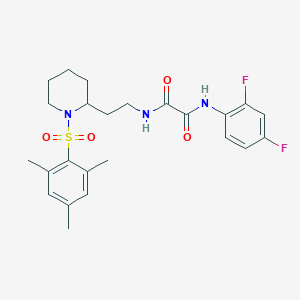![molecular formula C14H15FN4O3S B2771212 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 1788676-55-0](/img/structure/B2771212.png)
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been reported using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Chemical Reactions Analysis
The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been reported using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Scientific Research Applications
Anticancer Activities
The compound has shown excellent anticancer activities against hepatoma cells, colon cancer cells, and lung cancer cells in vitro . The introduction of an electron-withdrawing fluorine group and an electron-donating methoxy group at specific positions could improve their anticancer activities .
Antimicrobial Potential
Some derivatives of the compound have shown good antimicrobial potential . This suggests that the compound could be used in the development of new antimicrobial agents .
Anti-inflammatory and Analgesic Activities
Certain derivatives of the compound have shown promising anti-inflammatory and analgesic activities . This suggests potential applications in the treatment of inflammation and pain .
Antiviral Activity
Derivatives of the compound have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests potential applications in the development of antiviral drugs .
Antitubercular Activity
Indole derivatives, which are structurally similar to the compound, have shown antitubercular activities . This suggests potential applications in the treatment of tuberculosis .
Antioxidant Activity
Indole derivatives have shown antioxidant activities . This suggests potential applications in the prevention of oxidative stress-related diseases .
Antidiabetic Activity
Indole derivatives have shown antidiabetic activities . This suggests potential applications in the treatment of diabetes .
Antimalarial Activity
Indole derivatives have shown antimalarial activities . This suggests potential applications in the treatment of malaria .
Mechanism of Action
Target of Action
It is known that compounds containing the1H-imidazo[1,2-b]pyrazole and 1H-pyrazolo[1,5-a]imidazole scaffolds have been associated with a broad range of biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific targets would depend on the exact biological activity being exhibited by the compound.
Mode of Action
For instance, some compounds bind with high affinity to multiple receptors, leading to changes in cellular processes . The exact mode of action of this compound would depend on its specific biological activity and the target it interacts with.
Biochemical Pathways
Compounds with similar structures have been shown to affect a variety of biochemical pathways related to their biological activities . For instance, some compounds may inhibit enzymes involved in certain biochemical pathways, leading to downstream effects such as the inhibition of cell growth in the case of anticancer activity .
Pharmacokinetics
It is known that the solubility of a compound in aqueous media can significantly impact its bioavailability . For instance, a study showed that substituting the indole ring with a 1H-imidazo[1,2-b]pyrazole in a certain compound resulted in significantly improved solubility in aqueous media .
Result of Action
Based on the biological activities associated with similar compounds, the effects could range from inhibition of cell growth in the case of anticancer activity, to inhibition of certain enzymes in the case of anticholinesterase activity .
Action Environment
It is known that factors such as ph can affect the stability of certain compounds
properties
IUPAC Name |
3-fluoro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O3S/c1-22-13-3-2-11(10-12(13)15)23(20,21)17-6-7-18-8-9-19-14(18)4-5-16-19/h2-5,8-10,17H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKKHARLLOINJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=CN3C2=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-((4-fluorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2771129.png)
![7-ethoxy-5-(pyridin-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2771130.png)
![3-(benzenesulfonyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2771131.png)

![4-[benzyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2771134.png)
![(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2771136.png)

![7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2771140.png)
![6-(3-Chloro-4-methoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2771141.png)

![(3As,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one;hydrochloride](/img/structure/B2771145.png)

![2-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2771149.png)
